N-(4-Bromophenyl)formamide

Catalog No.
S661342
CAS No.
2617-78-9
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromophenyl)formamide

CAS Number

2617-78-9

Product Name

N-(4-Bromophenyl)formamide

IUPAC Name

N-(4-bromophenyl)formamide

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)

InChI Key

PYHXNHQAVPSOKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC=O)Br

Canonical SMILES

C1=CC(=CC=C1NC=O)Br

Synthesis and Characterization:

N-(4-Bromophenyl)formamide is an aromatic amide compound synthesized through various methods, including the reaction of 4-bromobenzoyl chloride with ammonia or formamide. It can also be obtained by the formylation of 4-bromoaniline using formamide and phosphoric acid as a catalyst [].

Crystal Engineering:

N-(4-Bromophenyl)formamide has been investigated for its potential applications in crystal engineering due to its ability to form hydrogen bonds and self-assemble into diverse supramolecular structures. Studies have shown that it can form various crystal structures depending on the presence of additional molecules and reaction conditions [].

Potential Biological Applications:

Research suggests that N-(4-Bromophenyl)formamide may possess various biological activities, including:

  • Antimicrobial activity: Studies have reported that N-(4-Bromophenyl)formamide exhibits antibacterial and antifungal properties against various pathogens [].
  • Antioxidant activity: The compound has been shown to possess antioxidant properties, potentially offering protection against oxidative stress-related diseases [].
  • Enzyme inhibition: N-(4-Bromophenyl)formamide has been identified as a potential inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery [].

N-(4-Bromophenyl)formamide is an organic compound with the molecular formula C₇H₆BrNO. It features a bromine atom attached to a phenyl group, which is further linked to a formamide functional group. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly due to the reactivity introduced by the bromine substituent.

Safety information on N-(4-Bromophenyl)formamide is not extensively documented in publicly accessible scientific databases. However, as a general guideline, any aromatic bromide compound should be handled with care due to potential toxicity [].

  • N-Formylation: This reaction involves the introduction of the formyl group (-CHO) to amines, often using formic acid as a reagent. The process can be facilitated through ultrasonic irradiation, which enhances reaction rates under mild conditions .
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, making it a useful intermediate for synthesizing other compounds.
  • Hydrolysis: Under acidic or basic conditions, N-(4-Bromophenyl)formamide can hydrolyze to yield 4-bromoaniline and formic acid.

Several methods exist for synthesizing N-(4-Bromophenyl)formamide:

  • From Formic Acid and 4-Bromoaniline: This method involves reacting 4-bromoaniline with formic acid under controlled conditions. It is considered one of the most straightforward synthetic routes .
  • Ultrasonic-Assisted Synthesis: This green chemistry approach utilizes ultrasonic waves to promote the N-formylation of amines without solvents or catalysts, enhancing yields and reducing reaction times .
  • Alternative Synthetic Routes: Various other methods have been documented, including those that utilize different amines or solvents to achieve similar results .

N-(4-Bromophenyl)formamide finds applications in:

  • Pharmaceuticals: As a building block in drug development due to its reactivity and ability to form derivatives.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules.
  • Research: Employed in studies investigating the properties and reactions of formamides and related compounds.

N-(4-Bromophenyl)formamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-(2-Bromophenyl)formamideBromine at the ortho positionDifferent steric effects due to position
N-(3-Bromophenyl)formamideBromine at the meta positionVarying electronic effects
N-(4-Chlorophenyl)formamideChlorine instead of bromineDifferent reactivity patterns
N-(4-Fluorophenyl)formamideFluorine instead of bromineDistinct electronic properties

The uniqueness of N-(4-Bromophenyl)formamide lies in its specific bromination pattern, which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2617-78-9

Wikipedia

Formamide, N-(4-bromophenyl)- (9CI)

Dates

Last modified: 08-15-2023

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